4,6-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
4,6-Difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with fluorine atoms at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorine positions .
Scientific Research Applications
4,6-Difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors targeting specific enzymes or receptors, such as fibroblast growth factor receptors (FGFRs).
Biology: Used in studies to understand the biological pathways and mechanisms involving pyrrolo[2,3-b]pyridine derivatives.
Mechanism of Action
The mechanism of action of 4,6-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atoms but shares the core structure.
4,6-Dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 4,6-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one imparts unique electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science compared to its non-fluorinated or differently halogenated analogs .
Properties
Molecular Formula |
C7H4F2N2O |
---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
4,6-difluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C7H4F2N2O/c8-4-2-5(9)10-7-3(4)1-6(12)11-7/h2H,1H2,(H,10,11,12) |
InChI Key |
BGCORRRAQIFWQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2F)F |
Origin of Product |
United States |
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